Methyl 2-nonenoate
Description
Contextualizing Methyl 2-Nonenoate within Lipid Chemistry and Volatile Organic Compounds (VOCs)
This compound is classified as a fatty acid ester, which are carboxylic ester derivatives of fatty acids hmdb.cafoodb.ca. These compounds are a significant class within lipid chemistry. The molecule has a molecular formula of C₁₀H₁₈O₂ and features a hydrocarbon chain with a double bond and a methyl ester group cymitquimica.comchemimpex.com. This structure contributes to its characteristics, including its hydrophobic nature and its volatility cymitquimica.com.
As a volatile organic compound, this compound is known for its distinctive odor, often described as green, violet, cucumber, or fruity cymitquimica.comsigmaaldrich.com. VOCs play diverse roles in biological and environmental systems, and their identification and analysis are active areas of research. This compound has been identified as a volatile component in various natural sources, including hops and certain types of honey fragranceconservatory.comresearchgate.netnih.gov.
Significance of this compound in Scientific Investigations
This compound is significant in scientific investigations across several fields. Its presence as a volatile marker has been studied in the context of food quality and contamination. For instance, it was identified as a signature volatile in jujube honey contaminated with Zygosaccharomyces rouxii, a type of osmotolerant yeast known for causing spoilage in honey researchgate.netnih.gov. Research utilizing techniques like headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been employed to analyze the variation of volatile substances like this compound during honey contamination, providing theoretical support for rapid detection methods nih.gov.
Beyond its role as a volatile marker, this compound is also explored in organic synthesis as an intermediate for creating more complex chemical compounds chemimpex.com. Researchers value its stability and reactivity in facilitating various chemical transformations chemimpex.com. Studies have also investigated the chemical kinetics of methyl trans-2-nonenoate, particularly in the context of combustion. Experiments involving high pressure and temperature oxidation have been conducted to understand its reactivity compared to other long esters and alkenes, which is relevant to the study of biodiesel combustion acs.org. These investigations highlight the importance of understanding the foundational chemistry of unsaturated esters with double bonds near the ester groups acs.org.
Furthermore, this compound has been explored for potential applications in the biomedical sector, showcasing promise for mitigating neurological ailments, particularly in research related to Alzheimer's disease .
Here is a summary of some physical and chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | cymitquimica.comchemimpex.com |
| Molecular Weight | 170.25 g/mol | cymitquimica.comchemimpex.com |
| Appearance | Clear, colorless to pale yellow liquid | chemimpex.com |
| Odor | Green, violet, cucumber, fruity, waxy | sigmaaldrich.com |
| Boiling Point | 115 °C at 21 mmHg or 145-147 °C or 216.64 C | chemimpex.comchemicalbook.in |
| Density | 0.895 g/mL at 25 °C | chemimpex.comchemicalbook.in |
| Refractive Index | n20/D 1.441 - 1.445 | chemimpex.comchemicalbook.in |
| Solubility in Water | Insoluble | cymitquimica.com |
| Solubility in Alcohol | Soluble | chemicalbook.in |
This compound is a naturally occurring chemical compound found in various biological sources, contributing to the volatile profiles of plants, agricultural products, and even indicating microbial contamination. Its presence has been identified across a range of flora and has been associated with specific biological contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-non-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPUELCBZVMDA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047637 | |
| Record name | Methyl (2E)-2-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or light-yellow liquid; Green, violet aroma | |
| Record name | (E,Z)-Methyl 2-nonenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | (E,Z)-Methyl 2-nonenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.900 (20°) | |
| Record name | (E,Z)-Methyl 2-nonenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14952-06-8, 111-79-5, 37822-76-7 | |
| Record name | Methyl (2E)-2-nonenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14952-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nonenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111795 | |
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| Record name | Methyl-2-nonenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014952068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037822767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (2E)-2-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl non-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (E)-methyl non-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl nonenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-NONENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XX5Y9211 | |
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Natural Occurrence and Biological Contexts of Methyl 2 Nonenoate
Identification in Flora and Fauna Methyl 2-nonenoate has been detected in both plant and, indirectly through contamination, in products associated with biological activity.
Detection in Daphne odora and Astragalus mongholicus
Metabolite in Microbial Organisms
This compound is known to be produced by certain microbial organisms.
Presence in Saccharomyces cerevisiae
Methyl nonanoate (B1231133), a related fatty acid methyl ester, is reported as a metabolite found in or produced by Saccharomyces cerevisiae. nih.govymdb.ca While methyl nonanoate is saturated, the presence of related fatty acid esters in Saccharomyces cerevisiae suggests potential metabolic pathways that could involve unsaturated esters like this compound.
Association with Zygosaccharomyces rouxii Contamination
This compound has been identified as a signature volatile compound associated with the contamination of jujube honey by Zygosaccharomyces rouxii, an osmotolerant yeast known for causing spoilage in honey. sciprofiles.comresearchgate.netresearcher.lifenih.govmdpi.comresearchgate.netmdpi.com Studies using headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) have shown that this compound is either absent or present at low levels in uncontaminated honey and its relative concentration increases with the duration of Zygosaccharomyces rouxii contamination. mdpi.com This suggests that Zygosaccharomyces rouxii may convert a precursor compound into this compound through esterification. mdpi.com
Biosynthesis Pathways and Precursors
The biosynthesis of fatty acid esters, including this compound, typically involves enzymatic processes and utilizes fatty acids as precursors.
Enzymatic Synthesis Mechanisms
The enzymatic synthesis of fatty acid esters often involves lipases catalyzing the esterification of fatty acids with alcohols. While specific enzymatic synthesis mechanisms for this compound were not explicitly detailed in the search results, related studies on the enzymatic synthesis of capsinoids, which are fatty acid esters, have utilized lipases to catalyze the acylation of alcohols with fatty acid derivatives like methyl nonanoate. researchgate.net This suggests that enzymatic esterification is a plausible mechanism for the formation of this compound in biological systems.
Role as a Fatty Acid Ester
This compound belongs to the class of fatty acid esters, which are carboxylic ester derivatives of fatty acids. hmdb.cafoodb.ca Fatty acid esters play diverse roles in biological systems, including as metabolites, signaling molecules, and components of lipids. hmdb.canih.govfoodb.ca The presence of the double bond in the 2-position of this compound distinguishes it from saturated methyl esters like methyl nonanoate and can influence its reactivity and biological interactions. cymitquimica.com
This compound is an organic compound classified as a fatty acid ester, specifically a methyl ester of 2-nonenoic acid. hmdb.cacymitquimica.com It possesses a molecular formula of C₁₀H₁₈O₂. cymitquimica.comnih.govgivaudan.com This compound is characterized by a long hydrocarbon chain and the presence of a double bond in the nonene portion, which influences its reactivity and stability. cymitquimica.com this compound typically appears as a colorless to pale yellow liquid and is noted for its fruity odor, often described with green, waxy, and melon-like notes. cymitquimica.comsigmaaldrich.comthegoodscentscompany.com It is soluble in organic solvents but exhibits limited solubility in water due to its nonpolar nature. cymitquimica.com
this compound has been identified as a volatile compound in certain biological contexts. It is not detected in uncontaminated mature or immature jujube honey but accumulates over time with contamination by Zygosaccharomyces rouxii. mdpi.com This suggests that Z. rouxii may convert other compounds into this compound through processes like esterification. mdpi.com
This compound is also listed as a substance added to food, serving as a flavoring agent or adjuvant. nih.gov Its organoleptic properties are described as green, waxy, fruity, and sweet. sigmaaldrich.com
Biological location information suggests that this compound can be found in cellular substructures such as the membrane, extracellular space, cytoplasm, and cell membrane. hmdb.ca It has also been detected in urine. hmdb.ca Its sources can be endogenous (animal) or exogenous (food). hmdb.ca
Organoleptic Properties of this compound
| Property | Description | Source |
|---|---|---|
| Odor | Green, waxy, fruity, sweet | sigmaaldrich.com |
| Odor | Green, fruity, melon-like | thegoodscentscompany.com |
| Taste | Sweet | hmdb.ca |
Consideration of Biosynthetic Intermediates and Related Compounds 2.2.5.1. Relationship to (E)-8-Methyl-6-nonenoic Acid in Capsaicin (B1668287) Biosynthesis (E)-8-Methyl-6-nonenoic acid is a branched-chain fatty acid that plays a crucial role in the biosynthesis of capsaicin, the pungent compound found in Capsicum species (peppers).nih.govdiva-portal.orgnih.govresearchgate.netCapsaicin is synthesized by the enzyme capsaicin synthase (CS) through the condensation of vanillylamine (B75263) and 8-methyl nonenoic acid.nih.govdiva-portal.orgnih.govStudies have shown that the pool of 8-methyl-nonenoic acid significantly influences the levels of capsaicin produced in different Capsicum genotypes.nih.govresearchgate.netInhibition of 8-methyl-nonenoic acid synthesis has been shown to decrease capsaicin biosynthesis.nih.govWhile both this compound and (E)-8-methyl-6-nonenoic acid are nonenoate derivatives, their structures differ in the position of the double bond and the presence of a methyl branch in the latter. (E)-8-Methyl-6-nonenoic acid is synthesized via the branched-chain fatty acid pathway involving enzymes like ketoacyl-ACP synthase (KAS).nih.govresearchgate.netdergipark.org.tr
Comparison of this compound and (E)-8-Methyl-6-nonenoic Acid
| Feature | This compound | (E)-8-Methyl-6-nonenoic Acid |
|---|---|---|
| Functional Group | Methyl ester of 2-nonenoic acid | Free fatty acid |
| Double Bond | At the 2 position | At the 6 position (E isomer) |
| Branching | No methyl branching | Methyl group at position 8 |
Comparison with Methyl Nonanoate Methyl nonanoate is a saturated fatty acid methyl ester, meaning it lacks the double bond present in this compound.nih.govlipidmaps.orgIt is formally derived from nonanoic acid and methanol (B129727).nih.govmedchemexpress.comMethyl nonanoate is described as a colorless liquid with a fruity odor and is used in perfumes and flavors.nih.govIt has also been reported in various organisms and is a metabolite found in Saccharomyces cerevisiae.nih.gov
Key differences between this compound and methyl nonanoate lie in the presence of the double bond and their resulting properties and occurrences. The unsaturation in this compound makes it an enoate ester, while methyl nonanoate is a saturated ester. hmdb.ca This structural difference can lead to variations in their reactivity and biological roles. For instance, studies on the oxidation of methyl nonenoate isomers (including methyl trans-2-nonenoate) and methyl decanoate (B1226879) (a saturated ester) have shown differences in their chemical kinetics and the yield of stable intermediates under high pressure and temperature conditions. osti.govacs.org
Comparison of this compound and Methyl Nonanoate
| Feature | This compound | Methyl Nonanoate |
|---|---|---|
| Structure | Unsaturated methyl ester (double bond at C2) | Saturated methyl ester |
| Formula | C₁₀H₁₈O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 170.25 g/mol nih.govsigmaaldrich.com | 172.26 g/mol nih.gov |
| Odor | Green, waxy, fruity, sweet, melon | Fruity, coconut, nutty, wine-like thegoodscentscompany.com |
| Natural Occurrence | Found in Z. rouxii contaminated honey, potentially linked to lipid peroxidation | Found in various organisms, Saccharomyces cerevisiae |
Synthesis and Chemical Transformations in Research
Chemical Synthesis Methodologies
Several approaches exist for the chemical synthesis of methyl 2-nonenoate, utilizing different reaction types and starting materials.
Condensation Reactions for this compound Preparation
Condensation reactions, particularly those involving aldehydes and compounds with activated methylene (B1212753) groups, are a common route to α,β-unsaturated esters like this compound. One reported synthesis involves the condensation of heptanal (B48729) with malonic acid, followed by decarboxylation and esterification with methanol (B129727) odowell.comchemicalbook.inscentree.coscentree.co. This reaction sequence, often carried out in an acid medium, yields this compound scentree.coscentree.co. The condensation of heptanal (Aldehyde C-7) with malonic acid is a key step in this route scentree.coscentree.co.
Dehydrogenation of Saturated Esters
Another method for preparing this compound is through the dehydrogenation of the corresponding saturated ester, methyl nonanoate (B1231133) odowell.comguidechem.comchemicalbook.inchembk.com. This process involves the removal of hydrogen molecules from methyl nonanoate to introduce the double bond at the 2-position. This method can reportedly yield this compound in quantitative yields odowell.comguidechem.comchemicalbook.in.
Specific Synthetic Routes and Precursors
Specific synthetic routes to this compound often involve precursors such as heptanal and malonic acid, as mentioned in the condensation approach odowell.comchemicalbook.inscentree.coscentree.co. Another reported method involves treating methyl β-chlorocaproate with sodium acetate (B1210297) odowell.comguidechem.comchemicalbook.in. Additionally, methyl nonanoate serves as a precursor in dehydrogenation reactions odowell.comguidechem.comchemicalbook.inchembk.com. Research has also explored the synthesis of 2-alkenoic acid esters, which can be formed by the condensation-decarboxylation of aldehydes and malonic esters google.com.
Chiral Synthesis Approaches
While this compound itself is typically discussed in terms of its cis/trans isomerism, research into chiral synthesis approaches often focuses on related unsaturated esters or the introduction of chirality into molecules containing the α,β-unsaturated ester moiety. For instance, enantioselective cis-dihydroxylation of aliphatic acrylates, which are α,β-unsaturated esters, has been explored as a route to synthesize enantioenriched syn-2,3-dihydroxy esters chinesechemsoc.org. These dihydroxy esters are important chiral building blocks chinesechemsoc.org. Although not directly focused on this compound, these studies highlight methodologies for introducing chirality into unsaturated ester structures chinesechemsoc.org.
Stereoisomerism and its Impact on Research Applications
This compound exhibits geometric isomerism due to the presence of the carbon-carbon double bond, leading to cis (Z) and trans (E) isomers.
cis vs. trans Isomers and Reactivity Studies
The cis and trans isomers of this compound have the same chemical formula but differ in the spatial arrangement of substituents around the double bond. The trans isomer, methyl trans-2-nonenoate, is commonly encountered and is noted for its characteristic odor sigmaaldrich.comthegoodscentscompany.comguidechem.comchemicalbook.instenutz.eu. Reactivity studies involving unsaturated esters and alkenes have indicated that the position of the double bond influences chemical kinetics . For instance, studies comparing the high-pressure and temperature oxidation of methyl trans-2-nonenoate and other unsaturated hydrocarbons have shown differences in reactivity and the yield of stable intermediates . While both methyl nonenoate isomers have reactivities similar to 1-octene (B94956), trans-2-octene (B89244) shows increased reactivity compared to 1-octene . Geometric isomerism (E/Z) in unsaturated esters can influence physicochemical properties and potentially bioactivity, affecting aspects such as chromatographic retention times and flavor profiles . Research on other unsaturated hydrocarbons suggests that the higher reactivity of cis isomers in certain low-temperature radical branching reactions may be attributed to the need for trans isomers to adopt a cis conformation researchgate.net.
Enantioselective Synthesis for Chiral Research
Enantioselective synthesis, which aims to produce a specific stereoisomer of a compound, is a significant area of research for chiral molecules. While direct enantioselective synthesis of this compound is not extensively detailed in the provided results, related research on chiral methyl-branched compounds and nonenoate structures highlights the methodologies employed in this field. The synthesis of chiral methyl-branched pheromones, for instance, utilizes stereoselective approaches involving specific chiral sources and enantioselective reactions. researchgate.net The necessity for optically active synthetic standards in determining the absolute configuration of natural compounds underscores the importance of enantioselective synthesis in chiral research. researchgate.net Studies on the synthesis of related nonenoate esters, such as ethyl and isopropyl (E)-7-methyl-4-nonenoate, have employed techniques like the use of Evans' chiral auxiliaries and enantioselective methylation. researchgate.net Asymmetric synthesis methods have been applied to methyl nonenoate structures, indicating ongoing research into controlling the stereochemistry of these compounds. caltech.edu The development of efficient and scalable asymmetric synthesis routes is crucial for obtaining enantiomerically pure compounds for various research purposes. hbni.ac.in
Biotransformation and Metabolic Studies
The biological fate of this compound involves biotransformation processes, leading to its breakdown and integration into metabolic pathways.
Hydrolysis to 2-Nonenoic Acid
A primary biotransformation pathway for this compound is hydrolysis, which yields 2-nonenoic acid. Research indicates that 2-nonenoic acid is produced through the hydrolysis of methyl nonylenate (this compound). chemicalbook.in This hydrolytic cleavage of the ester bond is a common metabolic reaction for esters. The metabolism of related alpha,beta-unsaturated esters also involves hydrolysis as a significant step. femaflavor.org
Olfactory and Flavor Perception Research
Sensory Characteristics and Organoleptic Studies
Organoleptic studies characterize the sensory properties of a substance, including its odor and taste. Methyl 2-nonenoate is recognized for a complex aroma profile and a notable taste characteristic.
Descriptors
This compound is associated with a variety of olfactory descriptors. These include green, fruity, violet, waxy, melon, pear, and apple-like notes. perfumerflavorist.comsigmaaldrich.comthegoodscentscompany.comodowell.comthegoodscentscompany.com Additional descriptions from various sources highlight its intense fresh, cucumber, vegetable, aldehydic, earthy, and floral undertones. thegoodscentscompany.comnih.gov The perception of these descriptors can vary depending on concentration and the matrix in which the compound is presented.
| Olfactory Descriptors |
|---|
| Green |
| Fruity |
| Violet |
| Waxy |
| Melon |
| Pear |
| Apple-like |
| Intense fresh |
| Cucumber |
| Vegetable |
| Aldehydic |
| Earthy |
| Floral |
Taste Characteristics
In terms of taste, this compound is primarily described as sweet. sigmaaldrich.comhmdb.ca Further taste characteristics reported include green, waxy, oily, fruity, watermelon rind, pear- and apple-like, melon, and strawberry character, particularly at specific concentrations such as 5 ppm. odowell.comthegoodscentscompany.com
| Taste Characteristics |
|---|
| Sweet |
| Green |
| Waxy |
| Oily |
| Fruity |
| Watermelon rind |
| Pear-like |
| Apple-like |
| Melon |
| Strawberry character |
Olfactory Receptor Interactions
The perception of odor is mediated by the interaction of volatile compounds with olfactory receptors (ORs) located in the nasal cavity. Research in this area investigates how odorant molecules like this compound bind to and activate these receptors.
Investigation of Ligand-Olfactory Receptor Binding
Studies investigating ligand-olfactory receptor binding aim to identify which receptors a specific odorant molecule interacts with and the nature of this interaction. Olfactory receptors are a large family of G protein-coupled receptors (GPCRs). google.comfrontiersin.org The binding of an odorant to an OR triggers a signal transduction cascade that leads to the perception of smell. This compound has been included in investigations exploring the interaction between odorant molecules and olfactory receptors. google.comoup.com These studies often involve screening potential ligands against panels of expressed olfactory receptors to identify binding partners.
Dose-Response Analysis in Olfactory Perception
Dose-response analysis is a critical component of olfactory research, used to quantify the relationship between the concentration of an odorant and the magnitude of the olfactory response it elicits. This analysis helps determine the sensitivity of olfactory receptors to a particular compound and the range of concentrations over which it is perceptually active. Dose-response analysis is a standard method used to validate the activity of compounds on olfactory receptors identified in screening studies. google.comnih.gov By testing serial dilutions of a compound, researchers can determine parameters such as the half-maximal effective concentration (EC₅₀) for receptor activation.
Potential Role in Human Olfactory Receptors
Given its characteristic odor profile and use in fragrances and flavors, this compound is understood to interact with human olfactory receptors. The perception of a specific odor is not typically mediated by a single receptor but rather by the combinatorial activation of multiple ORs. google.comfrontiersin.org While specific human olfactory receptors selectively activated by this compound are subjects of ongoing research, its inclusion in studies investigating ligand-OR interactions underscores its relevance to understanding human olfactory perception at a molecular level. google.com
Flavor Chemistry and Applications in Food Science this compound plays a role in food science primarily as a flavoring agent, influencing the taste and aroma profiles of various products.
Flavor Enhancement and Profile Contributions this compound is known for its intense fresh, green, violet, and cucumber odorbocsci.com. It imparts a green, fruity, and melon-like odor and tastethegoodscentscompany.com. The compound contributes a distinct yet soft melon profile and can be used to enhance a wide range of fruit flavors, effectively balancing more pronounced green notesperfumerflavorist.com. It is noted for bringing out the subtle characteristics of watermelon flavorperfumerflavorist.com. In contaminated jujube honey, this compound was identified as a signature volatile compound that accumulated over timemdpi.com.
Here is a summary of the flavor and odor characteristics of this compound:
| Characteristic | Description | Source(s) |
| Odor | Intense fresh, green, violet, cucumber | |
| Odor | Green, fruity, melon-like | thegoodscentscompany.com |
| Odor | Violet-like, green, floral | odowell.comlookchem.com |
| Taste | Green, waxy, oily, fruity, watermelon rind, pear-, and apple-like (at 5 ppm) | odowell.comlookchem.com |
| Taste | Green, melon | thegoodscentscompany.com |
| Flavor Profile | Distinct but soft melon, enhances fruit flavors | perfumerflavorist.com |
| Flavor Profile | Brings out subtle watermelon characteristics | perfumerflavorist.com |
Biological and Ecological Roles in Advanced Studies
Pheromone Research
Methyl 2-nonenoate has been investigated for its potential as a component in the complex chemical communication systems of insects, notably within pheromones.
Components of Insect Pheromones
Insect pheromones are chemical signals used for intraspecific communication, influencing behaviors such as mating, aggregation, and alarm responses. Research into the composition of these pheromones has identified various compounds, including esters like this compound, as potential constituents. While a wide variety of compounds, including aromatic compounds, terpenes, and non-terpene-based aliphatic compounds, function as insect pheromones, methyl-branched pheromones represent a significant group utilized by numerous insect species. rsc.orgrsc.org
Role in Ceratitis capitata (Mediterranean Fruit Fly) Pheromone
Studies on the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest, have explored the composition of its sex pheromone. Initial research in the 1970s identified methyl (E)-6-nonenoate and (E)-6-nonen-1-ol as two putative pheromonal components, suggesting they were attractive and sexually excitatory to females in laboratory settings. acs.orgmdpi-res.comresearchgate.netpherobase.com However, subsequent field trials with blends of these and other identified compounds sometimes showed attraction primarily to males, and the precise role and attractiveness of individual components, including methyl (E)-6-nonenoate (a positional isomer of this compound), have been subject to inconsistent findings and further investigation. acs.orgresearchgate.netsenasica.gob.mxnih.govsenasica.gob.mx The pheromone system of C. capitata is considered complex and not yet fully established, with studies identifying numerous compounds in male emissions. senasica.gob.mxnih.govsenasica.gob.mxsenasica.gob.mx
Investigations into Olfactory System Sensitivity to Pheromones
The detection of pheromones and other volatile compounds by insects relies on their olfactory systems. Studies utilizing techniques such as electroantennograms (EAGs) have been conducted to measure the electrophysiological responses of insect antennae to various volatile constituents, including those found in pheromone blends. nih.govsenasica.gob.mxsenasica.gob.mx In Ceratitis capitata, EAG studies have aimed to identify compounds that elicit a response on the antennae of both sexes, providing insight into the potential perception of these chemicals. nih.govsenasica.gob.mxsenasica.gob.mx Research indicates that the medfly olfactory system may be capable of discriminating between different isomers of the same chemical. nih.govsenasica.gob.mx
Chiral Methyl-Branched Pheromones and Stereochemistry
Many insect pheromones, including some methyl-branched structures, contain stereogenic centers, and their absolute configuration is crucial for biological activity. rsc.orgrsc.orgresearchgate.net While the search results mention chiral methyl-branched pheromones in other insects like mealybugs and beetles, and discuss the importance of determining their absolute configurations and stereochemistry for species-specific communication rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov, there is no direct information in the provided snippets specifically linking the stereochemistry of this compound itself to chiral pheromone activity. The discussion on chirality focuses on methyl-branched structures more generally and specific examples like methyl-branched fatty acids in mealybugs researchgate.netnih.gov.
Plant-Pest Interactions and Chemical Ecology
Plants release a variety of volatile organic compounds (VOCs) that play roles in their interactions with herbivores and other organisms. These volatiles can act as signals in chemical ecology.
Role as Plant Volatiles in Defense Signaling
Plants utilize VOCs in their defense mechanisms against herbivores. These herbivore-induced plant volatiles (HIPVs) can signal to neighboring plants or attract natural enemies of the herbivores. nih.govresearchgate.netazolifesciences.comfrontiersin.org While the search results highlight the importance of plant volatiles like green leaf volatiles (GLVs), terpenes, and methyl salicylate (B1505791) in defense signaling nih.govfrontiersin.org, and mention fatty acid derivative compounds emitted by plants under herbivory nih.gov, this compound is not explicitly listed among the examples of plant defense signaling compounds in the provided snippets. One snippet mentions methyl (3E)-3-nonenoate in the context of volatile organic compounds in pine needles pakbs.org, which is a positional isomer, but not this compound. Another mentions methyl 3-nonenoate in a list of compounds thegoodscentscompany.com.
Antimicrobial Properties and Biological Effects
Investigations into the biological effects of this compound have included examining its potential antimicrobial properties, often in the context of natural product research, such as studies on essential oils where the compound is a constituent.
Potential Antimicrobial Efficacy in Essential Oils
Methyl (2E)-2-nonenoate has been identified as a significant component in the essential oil of Nepeta azurea, comprising 53.2% of the oil's composition in one study. researchgate.netresearchgate.netresearchgate.netmdpi.com The antibacterial activity of this Nepeta azurea essential oil (NAEO) has been evaluated against a range of bacterial strains, including both Gram-negative and Gram-positive bacteria. mdpi.com
In a study assessing the antibacterial activity of NAEO at a concentration of 5%, all tested bacterial strains were found to be resistant. mdpi.com This suggests that, despite being a major component, methyl (2E)-2-nonenoate within the Nepeta azurea essential oil, at the tested concentration, did not exhibit notable antibacterial efficacy against the evaluated strains. For comparison, the essential oil of Cymbopogon schoenanthus, also analyzed in the same study, did show antibacterial activity against some strains. mdpi.com
The following table summarizes the antibacterial activity results for Nepeta azurea essential oil:
| Bacterial Strain | Activity at 5% Concentration |
| Acinetobacter baumannii | Resistant |
| Enterobacter cloacae | Resistant |
| Escherichia coli | Resistant |
| Klebsiella pneumoniae | Resistant |
| Pseudomonas aeruginosa | Resistant |
| Salmonella enterica sv. Typhimurium | Resistant |
| Shigella sonnei | Resistant |
| Corynebacterium sp. | Resistant |
| Enterococcus faecalis | Resistant |
| Staphylococcus aureus | Resistant |
| Staphylococcus epidermidis | Resistant |
| Streptococcus agalactiae | Resistant |
Antifungal and Antinematodal Activity
Based on the available search results, specific detailed research findings regarding the antifungal and antinematodal activity of this compound were not found.
Biomedical Research Directions
The potential of this compound in biomedical research has been indicated, particularly concerning its possible role in addressing neurological conditions and its interactions within enzymatic systems.
Potential in Neurodegenerative Research (e.g., Alzheimer's Disease)
This compound has been suggested to hold promise for its therapeutic capacity in mitigating neurological ailments. Its potential relevance in pharmaceutical formulations aimed at combatting Alzheimer's disease has been noted. The compound is considered a strategic component in advancing neurodegenerative research and drug development initiatives. However, detailed research findings specifically outlining the mechanisms or outcomes of this compound in neurodegenerative models, such as Alzheimer's disease, were not available in the provided search results.
Therapeutic Applications in Enzyme-Catalyzed Reactions
Information specifically detailing the therapeutic applications of this compound in enzyme-catalyzed reactions was not found in the provided search results. While some compounds are studied for their role in enzyme-catalyzed reactions , or enzymes are discussed as pharmacological targets , direct evidence linking this compound to therapeutic applications via enzyme catalysis was not identified.
Analytical Methodologies for Methyl 2 Nonenoate Research
Chromatographic Techniques
Chromatography plays a vital role in separating methyl 2-nonenoate from complex mixtures, allowing for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is then compared to spectral libraries for identification.
GC-MS has been successfully applied in the analysis of volatile compounds in various samples where this compound is present. For instance, it has been used to identify and quantify volatile organic compounds (VOCs) in honey samples. Studies investigating the volatile profiles of jujube honey contaminated with Zygosaccharomyces rouxii utilized GC-MS to identify marker compounds, including this compound. mdpi.comresearchgate.net The technique allowed for the differentiation of contaminated honey from uncontaminated samples based on changes in volatile profiles. mdpi.com this compound, along with other compounds like undecanal, methyl butyrate, methyl hexanoate, and 2-methyl-3-pentanone, was identified as a signature volatile of jujube honey contaminated with Z. rouxii. mdpi.comresearchgate.netresearchgate.netnih.gov
The identification of compounds in GC-MS is often achieved by comparing the acquired mass spectra and retention indices with those of authentic standards or spectral libraries like NIST. jmaps.in The relative proportion of compounds can be calculated from the chromatogram, often as a percentage of the total peak area. jmaps.in
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) is a sample preparation technique coupled with GC-MS that is particularly effective for the analysis of volatile compounds in the headspace above a sample. This method involves exposing a solid-phase microextraction fiber to the headspace, where volatile analytes are adsorbed onto the fiber coating. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS analysis.
HS-SPME-GC-MS is a valuable tool for studying the volatile profile of samples containing this compound. It has been extensively used in the analysis of volatile substances in honey, especially for detecting markers of microbial contamination. mdpi.comresearchgate.netnih.gov Research on Zygosaccharomyces rouxii-contaminated jujube honey demonstrated the effectiveness of HS-SPME-GC-MS in analyzing the variation of volatile substances and identifying this compound as a signature volatile. mdpi.comresearchgate.netresearchgate.netnih.gov This approach allowed for the effective distinction of contaminated honey based on VOC changes. mdpi.comnih.gov
The application of HS-SPME-GC-MS in honey analysis involves specific GC heating procedures and MS conditions to optimize the separation and detection of volatile compounds. nih.gov This technique is considered suitable for the rapid detection of honey decomposition caused by yeast contamination, contributing to improved nutritional quality and reduced economic losses. mdpi.comnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Fatty Acid Profiling
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the analysis of a wide range of compounds, including less volatile or thermally labile substances like fatty acids and their derivatives. In LC-HRMS, compounds are separated based on their interaction with the stationary and mobile phases in the LC column, and then detected by a high-resolution mass spectrometer, which provides accurate mass measurements.
While GC-MS is often preferred for more volatile methyl esters, LC-HRMS is highly relevant for the analysis of fatty acids, which can include nonenoic acid, the precursor to this compound. LC-HRMS methods have been developed for comprehensive fatty acid profiling in various matrices, such as royal jelly and wine. researchgate.netmdpi.com These methods allow for the simultaneous determination of numerous saturated and unsaturated fatty acids. mdpi.com
Studies using LC-HRMS for fatty acid profiling in royal jelly have identified nonenoic acid as a predominant medium-chain free fatty acid. researchgate.netresearchgate.net Although the focus is on free fatty acids, the capability of LC-HRMS in analyzing fatty acid profiles is relevant for research involving the metabolic pathways that may lead to the formation of this compound. The high mass accuracy of HRMS allows for targeted and suspect screening approaches, enabling the exploration of various fatty acids and their isomers. researchgate.net
Chiral Gas Chromatography
Chiral Gas Chromatography is a specialized type of gas chromatography used to separate stereoisomers (enantiomers and diastereomers) of chiral compounds. This technique utilizes a stationary phase that contains a chiral selector, which interacts differently with each stereoisomer, leading to their separation.
While direct information on the chiral separation of this compound using chiral GC was not explicitly found in the provided search results, chiral GC is a standard technique for determining the enantiomeric purity and composition of chiral molecules. Given that this compound has a double bond at the 2-position, it exists as cis and trans geometric isomers, but it is not inherently chiral unless substituted at a carbon that creates a stereocenter. However, related compounds or derivatives in metabolic pathways might be chiral, necessitating chiral analysis. For example, chiral GC has been used in the analysis of enantioselective reactions involving aliphatic acrylates, which are structurally related to this compound. chinesechemsoc.org This suggests that if this compound were involved in such reactions or existed in a biological context where chiral forms are relevant, chiral GC would be the appropriate technique for their separation and analysis.
Spectroscopic Characterization (Excluding Basic Identification Data)
Spectroscopic techniques provide valuable information about the structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and the chemical environment of different functional groups within a molecule. Both ¹H NMR and ¹³C NMR are commonly used for structural elucidation.
NMR spectroscopy, including both ¹H and ¹³C NMR, is a key tool for the structural characterization of organic compounds like this compound. researchgate.net While basic identification data might involve comparing spectra to known databases, advanced NMR techniques can provide detailed insights into the molecule's structure, including the positions of hydrogens and carbons, and the presence of double bonds and ester groups.
Although specific detailed NMR spectral data or interpretations for this compound were not extensively detailed in the provided search results beyond its availability in databases nih.govchemicalbook.com, the general application of NMR for structural elucidation of fatty acids and related compounds is well-established. researchgate.net ¹³C NMR spectroscopy, often used in conjunction with ¹H NMR, is particularly useful for determining the molecular structure and can distinguish between cis and trans isomers of unsaturated fatty acids. researchgate.net Techniques like 2D NMR (e.g., HSQC), DEPT, and APT are also valuable for obtaining comprehensive structural information. researchgate.net
NMR spectroscopy can also be applied to study chemical reactions involving this compound, such as oxidation processes, by monitoring changes in the spectra over time. researchgate.net
Electroantennography (EAG) in Olfaction Studies
Research utilizing EAG has investigated the antennal responses of various insect species to this compound. This compound, also known as methyl (E)-2-nonenoate or methyl trans-2-nonenoate, is a fatty acid ester. nih.govsigmaaldrich.com It has been identified as a component in the volatile emissions of certain organisms and is of interest in the study of insect chemical communication, particularly in the context of semiochemicals like pheromones and kairomones. scielo.brresearchgate.net
Studies on the Mediterranean fruit fly, Ceratitis capitata, have employed coupled Gas Chromatography-Electroantennography (GC-EAG) to identify electrophysiologically active compounds in male volatile extracts. researchgate.netnih.gov While this compound itself is not consistently highlighted as a major component eliciting strong EAG responses in all C. capitata studies found, related compounds like methyl (E)-6-nonenoate have been identified as electrophysiologically active components in this species' male pheromone blend. scielo.brnih.govmdpi.com This suggests that fatty acid esters with similar chain lengths and unsaturation patterns can be relevant odorants for tephritid fruit flies.
EAG studies often involve exposing the insect antenna to controlled pulses of volatile compounds delivered in an airstream while recording the electrical potential difference between the base and tip of the antenna. tandfonline.com The amplitude of the resulting depolarization wave is proportional to the number of olfactory receptors activated by the stimulus and their sensitivity to that compound. mdpi.com
While specific detailed data tables showing EAG responses solely for this compound across different insect species were not extensively found in the search results, the technique itself is routinely used to screen compounds like fatty acid esters for their potential role in insect olfaction. annualreviews.orgfruitflies-ipm.eu The absence of prominent data specifically for this compound in the immediate search results might indicate it is not a primary or highly potent electrophysiological stimulant for the insect species studied in the provided context, or its role is more nuanced within complex blends.
Research findings often present EAG data as normalized responses or raw depolarization amplitudes in millivolts (mV) relative to a control stimulus. The sensitivity of the antenna to a compound can vary depending on factors such as the concentration of the stimulus, the physiological state of the insect (e.g., age, sex, mating status), and the type and distribution of olfactory sensilla on the antenna. nih.govtandfonline.commdpi.com
Advanced Theoretical and Computational Research
Chemical Kinetic Modeling
Chemical kinetic modeling plays a crucial role in understanding the reactivity and transformation pathways of compounds under various conditions. Research involving methyl 2-nonenoate has utilized chemical kinetic models, particularly in the context of combustion studies relevant to biofuels. The high-pressure and temperature oxidation of methyl trans-2-nonenoate has been experimentally investigated using single pulse shock tube experiments over temperature ranges of 850–1500 K and pressures of 3.8–6.2 MPa. nih.govacs.org These experiments, with average reaction times of 2 ms, provide data for interpreting the chemical kinetics of long esters and alkenes. nih.govacs.org
Chemical kinetic models have been developed with the aid of tools like the Reaction Mechanism Generator to interpret these experimental results. nih.govacs.org These models are sometimes created using different base chemistry submodels to explore the influence of foundational chemistry (e.g., C0–C4). nih.govacs.org Studies have indicated that methyl nonenoate isomers exhibit reactivities similar to that of 1-octene (B94956) under these conditions, while differences are observed in the yield of stable intermediates when compared to octenes. nih.govacs.org
Furthermore, chemical kinetic studies have investigated the effects of the C=C double bond position on the ignition of biodiesel fuels, including methyl trans-2-nonenoate. scholaris.carsc.org It has been suggested that the presence of the double bond can reduce low-temperature reactivity. scholaris.carsc.org Significant uncertainties have been noted in the chemistry of unsaturated esters with double bonds located near the ester groups, highlighting the importance of foundational chemistry in predicting the chemical kinetics of biodiesel combustion at conditions relevant to engines. nih.govacs.org
Receptor-Ligand Docking Simulations (Implied by Receptor Interaction Studies)
While direct studies specifically detailing receptor-ligand docking simulations for this compound were not extensively found in the search results, the broader context of receptor interaction studies and computational modeling in related areas implies the potential application of such techniques. Research on the isomerism of related compounds suggests that isomer configuration can impact biological activity, such as receptor binding, and that computational modeling, including molecular docking, can be used to elucidate these effects.
Molecular docking is a widely used computational technique in various fields, including pharmaceutical research and the study of chemical interactions with proteins like olfactory binding proteins (OBPs). researchgate.netmdpi.comnih.gov This method models the interaction between a small molecule (ligand) and a protein at the atomic level, utilizing different algorithms to predict binding affinities and poses. researchgate.netmdpi.com Given that volatile compounds like this compound can interact with biological systems, including olfactory receptors, molecular docking simulations could theoretically be employed to investigate these interactions and predict binding characteristics. Such studies would involve predicting the preferred orientation (pose) of this compound within a receptor binding site and estimating the strength of the interaction based on scoring functions.
Chemometrics and Data Analysis for Volatile Profiling
This compound has been identified as a significant volatile compound in studies utilizing chemometrics and data analysis for volatile profiling. Specifically, it has been recognized as a signature volatile marker in jujube honey contaminated with Zygosaccharomyces rouxii, an osmotolerant yeast known to cause spoilage. mdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua
Studies employing techniques such as headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) in conjunction with chemometric methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) have successfully differentiated contaminated honey from uncontaminated samples based on variations in volatile profiles. mdpi.commdpi.comresearchgate.netdntb.gov.ua this compound, alongside other compounds such as undecanal, methyl butyrate, methyl hexanoate, and 2-methyl-3-pentanone, was identified as a key volatile contributing to this differentiation. mdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua
Q & A
Q. What are the established synthetic pathways for Methyl 2-nonenoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 2-nonenoic acid with methanol, catalyzed by acidic or enzymatic agents. Key parameters include temperature (optimized between 60–80°C for acid catalysis), molar ratios (excess methanol to drive equilibrium), and catalyst choice (e.g., sulfuric acid vs. lipases for enantioselectivity). Purity is assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR) to quantify byproducts like unreacted acid or transesterification derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices (e.g., food or biological samples)?
Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile compound analysis due to high sensitivity and specificity. For quantification, internal standards (e.g., deuterated analogs) mitigate matrix effects. High-performance liquid chromatography (HPLC) with UV detection is less common but applicable for non-volatile derivatives. Spectral libraries like NIST Chemistry WebBook provide reference data for structural confirmation .
Q. How can researchers ensure reproducibility in this compound synthesis and analysis?
Detailed protocols should specify reagent purity (e.g., ≥99% for substrates), instrument calibration (e.g., GC column type, temperature gradients), and statistical reporting (mean ± SD with n≥3 replicates). Raw data (e.g., chromatograms, spectral peaks) must be archived, and critical parameters (e.g., reaction time, solvent purity) should be explicitly documented to align with FAIR data principles .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound in model organisms, and how do experimental models influence these findings?
this compound exhibits antimicrobial and pheromone-like activity in insects. In vitro assays (e.g., broth microdilution for MIC values) may overestimate efficacy compared to in vivo models due to metabolic degradation. Studies should compare LC-MS tissue distribution profiles and use genetic knockouts (e.g., Drosophila odorant receptors) to validate target specificity .
Q. How can conflicting data on this compound’s stability under varying pH and temperature conditions be reconciled?
Contradictions often arise from methodological differences. For example, accelerated stability studies (e.g., 40°C/75% RH) may not correlate with real-time degradation kinetics. Researchers should employ Arrhenius equation-based modeling and validate with orthogonal techniques (e.g., NMR for structural integrity, GC for volatile degradation products) .
Q. What strategies optimize the enantiomeric resolution of this compound for studies requiring stereochemical precision?
Chiral chromatography (e.g., β-cyclodextrin columns) or enzymatic resolution (lipases from Candida antarctica) can isolate enantiomers. Kinetic resolution efficiency depends on solvent polarity and water activity. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. How do computational methods (e.g., QSAR, molecular docking) enhance understanding of this compound’s interaction with biological targets?
Quantitative structure-activity relationship (QSAR) models correlate physicochemical properties (e.g., logP, polar surface area) with bioactivity. Docking simulations (using AutoDock Vina or Schrödinger Suite) predict binding affinities to proteins like insect pheromone-binding proteins. Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) is essential to confirm computational predictions .
Methodological Guidance
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
Non-linear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Outliers are assessed via Grubbs’ test, and confidence intervals (95%) should accompany potency metrics. For multi-group comparisons, ANOVA with post-hoc corrections (e.g., Tukey’s HSD) minimizes Type I errors .
Q. How should researchers address batch-to-batch variability in this compound samples?
Implement quality control (QC) protocols:
- Certificate of Analysis (CoA) verification for each batch (purity ≥98%).
- Stability-indicating assays (e.g., HPLC-DAD for degradation products).
- Biological activity normalization using internal controls in each experiment .
Q. What ethical and reporting standards apply to this compound research involving ecological or toxicological endpoints?
Follow ARRIVE guidelines for in vivo studies, including detailed husbandry conditions and ethical oversight (IACUC approval). For environmental toxicity, OECD Test No. 207 (earthworm acute toxicity) or algal growth inhibition assays (OECD 201) ensure regulatory compliance. Data must include negative controls and solvent effects (e.g., methanol cytotoxicity) .
Data Presentation & Citation
- Tables : Report processed data (e.g., IC₅₀ values) with error margins; raw data (e.g., spectral files) go to appendices .
- Figures : Use color-coded chromatograms or heatmaps for comparative analyses. Avoid excessive chemical structures in graphical abstracts .
- Citations : Prioritize primary literature over reviews. Use NIST Chemistry WebBook for spectral references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
